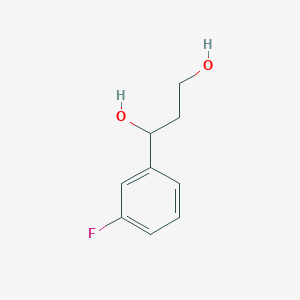

1-(3-Fluorophenyl)propane-1,3-diol

描述

1-(3-Fluorophenyl)propane-1,3-diol is a fluorinated aromatic diol characterized by a propane-1,3-diol backbone substituted with a 3-fluorophenyl group at the 1-position. These analogs often serve as lignin model compounds, pharmaceutical intermediates, or bioactive metabolites .

属性

CAS 编号 |

51699-47-9 |

|---|---|

分子式 |

C9H11FO2 |

分子量 |

170.18 g/mol |

IUPAC 名称 |

1-(3-fluorophenyl)propane-1,3-diol |

InChI |

InChI=1S/C9H11FO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,11-12H,4-5H2 |

InChI 键 |

NNSRZZIDIQCCOS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC(=C1)F)C(CCO)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)propane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of 3-fluorophenylpropanal using a reducing agent such as sodium borohydride in the presence of a solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired diol.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 3-fluorophenylpropanal using a heterogeneous catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound.

化学反应分析

Types of Reactions: 1-(3-Fluorophenyl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further modify the diol to produce alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: 3-fluorophenylpropanoic acid.

Reduction: 1-(3-fluorophenyl)propan-1-ol.

Substitution: 1-(3-methoxyphenyl)propane-1,3-diol.

科学研究应用

1-(3-Fluorophenyl)propane-1,3-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(3-Fluorophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The physicochemical properties, synthetic pathways, and biological activities of 1-(3-fluorophenyl)propane-1,3-diol can be inferred from its structural analogs. Below is a detailed comparison:

Structural Modifications and Physicochemical Properties

Substituent effects on solubility, stability, and reactivity are critical:

- Fluorine vs. Chlorine: 1-(3-Chlorophenyl)propane-1,3-diol (): The electron-withdrawing chlorine substituent increases polarity compared to non-halogenated analogs, influencing solubility in organic solvents. Its cis/trans isomers (55:45 to 60:40 ratio) are separable via chromatography . this compound: Fluorine’s smaller atomic radius and strong electronegativity may enhance metabolic stability and bioavailability compared to chlorine analogs, though experimental data are lacking.

- Hydroxy/Methoxy Substituents: 1-(4-Hydroxy-3-methoxyphenyl)propane-1,3-diol (): The phenolic -OH and methoxy groups confer hydrogen-bonding capacity, enhancing water solubility. This compound exhibits NO-inhibitory activity (IC₅₀ = 98.5 μM) . 1-(3,4-Dimethoxyphenyl)propane-1,3-diol (): Methoxy groups reduce polarity, favoring microbial degradation. Pseudomonas acidovorans utilizes this compound as a carbon source via cleavage of β-aryl ether bonds .

Microbial Degradation

Lignin-model diols are metabolized via distinct pathways:

- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (): Degraded by Pseudomonas acidovorans via oxidative cleavage of β-aryl ether bonds, yielding vanillic acid derivatives .

- Fluorinated analogs : The fluorine atom’s resistance to enzymatic cleavage may hinder biodegradation, though this remains speculative.

Natural Occurrence

Several diols are isolated from plants:

- 2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol (): Found in Taxus cuspidata bark, marking its first report in the Taxus genus .

- 1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(ω-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol (): Identified in mango leaves, exhibiting structural complexity due to ether linkages .

生物活性

1-(3-Fluorophenyl)propane-1,3-diol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H13F1O2. The presence of a fluorine atom at the meta position on the phenyl ring enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorine atom increases the compound’s ability to engage with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although detailed mechanisms remain to be elucidated.

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-(4-Fluorophenyl)propane-1,3-diol | Structure | Different position of fluorine may influence reactivity and activity. |

| 2-(4-Methoxyphenyl)propane-1,3-diol | Structure | Methoxy group alters electronic properties compared to fluorine. |

| 2-(4-Methylphenyl)propane-1,3-diol | Structure | Methyl group impacts steric hindrance and biological interactions. |

Research Findings

Recent studies have investigated various aspects of the biological activity of this compound:

Antimicrobial Studies

In vitro assays have shown that this compound exhibits significant antimicrobial activity against several bacterial strains. The compound's ability to disrupt bacterial cell membranes is hypothesized as a potential mechanism.

Anti-inflammatory Effects

A study focusing on inflammatory pathways demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential utility in treating inflammatory diseases such as arthritis or colitis .

Case Studies

Case Study 1 : A study on DSS-induced colitis in mice showed that treatment with this compound resulted in a significant reduction in disease activity index compared to untreated controls. This indicates its therapeutic potential in gastrointestinal inflammatory conditions .

Case Study 2 : In a model assessing oxidative stress, administration of the compound led to decreased levels of reactive oxygen species (ROS), suggesting an antioxidant effect that could further contribute to its anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。